2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid
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Overview
Description
2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, making it a significant molecule in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of oximes followed by cyclization in the presence of boron hydride-dimethyl sulfide complex . Another approach involves the use of [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of catalytic hydrogenation and reductive amination are common techniques employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and receptor binding, leading to various biological effects. The compound’s structure allows it to interact with proteins and enzymes, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 1-Benzazepine
- 2-Benzazepine
- 3-Benzazepine
- Tolazoline
- Tolvaptan
Comparison: 2,3,4,5-Tetrahydro-1H-1-benzazepine-7-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to other benzazepines, it exhibits different reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2,(H,13,14) |
InChI Key |
TZGKFHVAOBIIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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